molecular formula C7H4BrIN2 B1326375 6-Bromo-4-iodo-1H-indazole CAS No. 885519-41-5

6-Bromo-4-iodo-1H-indazole

Cat. No.: B1326375
CAS No.: 885519-41-5
M. Wt: 322.93 g/mol
InChI Key: VOEAVIHSGOANQS-UHFFFAOYSA-N
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Description

6-Bromo-4-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal chemistry applications. The presence of both bromine and iodine atoms in the structure of this compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-iodo-1H-indazole typically involves the halogenation of indazole derivatives. One common method is the sequential bromination and iodination of 1H-indazole. The process begins with the bromination of 1H-indazole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or copper. The brominated intermediate is then subjected to iodination using iodine or an iodine source like potassium iodide in the presence of an oxidizing agent.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-4-iodo-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, or amines in polar solvents.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions include various substituted indazoles, which can be further functionalized for specific applications.

Scientific Research Applications

6-Bromo-4-iodo-1H-indazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor for other indazole derivatives.

    Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: It serves as an intermediate in the development of pharmaceutical drugs targeting various diseases.

    Industry: The compound is used in the production of agrochemicals and as a reagent in chemical manufacturing processes.

Comparison with Similar Compounds

    6-Bromo-1H-indazole: Lacks the iodine atom, making it less versatile in certain synthetic applications.

    4-Iodo-1H-indazole: Lacks the bromine atom, which may affect its reactivity and biological activity.

    6-Bromo-4-chloro-1H-indazole: Substitution of iodine with chlorine can alter the compound’s properties and applications.

Uniqueness: 6-Bromo-4-iodo-1H-indazole is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity and functionalization options. This dual halogenation enhances its utility in various synthetic and research applications, making it a valuable compound in the field of organic chemistry.

Properties

IUPAC Name

6-bromo-4-iodo-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIN2/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOEAVIHSGOANQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646187
Record name 6-Bromo-4-iodo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885519-41-5
Record name 6-Bromo-4-iodo-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885519-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-4-iodo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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